Golcadomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Golcadomide is a novel, oral, small-molecule cereblon E3 ligase modulator (CELMoD) agent. It is designed to induce targeted degradation of the transcription factors Ikaros and Aiolos, which are crucial to the development of B-cell malignancies . This compound has shown promising efficacy and a predictable safety profile in patients with relapsed or refractory non-Hodgkin lymphoma .
Preparation Methods
The synthetic routes and reaction conditions for Golcadomide involve multiple steps, including the formation of key intermediates and their subsequent functionalization. The industrial production methods are proprietary and involve optimized conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are not publicly available due to proprietary restrictions .
Chemical Reactions Analysis
Golcadomide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Golcadomide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of transcription factors in cellular processes.
Biology: Investigated for its effects on B-cell malignancies and other hematological disorders.
Medicine: Under clinical investigation for the treatment of relapsed or refractory non-Hodgkin lymphoma and other cancers.
Industry: Potential applications in the development of targeted therapies and personalized medicine
Mechanism of Action
Golcadomide works by interacting with cereblon, a CRL4 cereblon E3 ubiquitin ligase substrate receptor. This interaction induces the recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos. Compared to other immunomodulatory agents, this compound demonstrates a faster, deeper, and more sustained degradation of these transcription factors. This leads to the derepression of cyclin-dependent kinase inhibitors and interferon-stimulated genes, resulting in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous non-Hodgkin lymphoma cell lines .
Comparison with Similar Compounds
Golcadomide is unique in its ability to induce targeted degradation of Ikaros and Aiolos with greater efficiency compared to other compounds. Similar compounds include:
Lenalidomide: An immunomodulatory agent that also degrades Ikaros and Aiolos but with less efficiency.
Pomalidomide: Another immunomodulatory agent with similar targets but different pharmacokinetic properties.
Thalidomide: The first immunomodulatory agent discovered, with broader and less specific activity compared to this compound
This compound’s unique properties make it a promising candidate for targeted cancer therapies and other medical applications.
Properties
CAS No. |
2379572-34-4 |
---|---|
Molecular Formula |
C28H30FN5O5 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C28H30FN5O5/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36)/t23-/m0/s1 |
InChI Key |
NZYDBVQXOGPDDU-QHCPKHFHSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.